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Compound of Interest

Compound Name: [Sar1, lle8]-Angiotensin Il

Cat. No.: B1282685

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methods for labeling the angiotensin Il analog, [Sarl, lle8]-
Angiotensin IlI, with various isotopes. The protocols are intended to guide researchers in
preparing radiolabeled and stable isotope-labeled peptides for use in a range of applications,
including receptor binding assays, in vivo imaging, and quantitative proteomics.

Introduction

[Sarl, lle8]-Angiotensin Il is a synthetic analog of Angiotensin II, a key octapeptide hormone
in the renin-angiotensin system (RAS). This analog exhibits high affinity for angiotensin Il
receptors, particularly the AT1 and AT2 subtypes, and is often used as a potent antagonist in
research settings. Isotopic labeling of [Sarl, lle8]-Angiotensin Il enables its use as a tracer in
various biological assays to study receptor distribution, signaling pathways, and the overall
function of the RAS in health and disease.

This guide covers several common isotopic labeling techniques, including methods for
introducing radioactive isotopes such as lodine-125 (123]) and Tritium (3H), as well as stable
isotopes like Carbon-13 (33C) and Nitrogen-15 (*>N).

Radioactive Isotope Labeling Methods

Radioactive labeling allows for highly sensitive detection of the peptide. The choice of
radioisotope depends on the specific application, with isotopes like 12°| being suitable for in vitro
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binding assays and gamma imaging, while 3H is a beta emitter often used in autoradiography
and receptor quantification.

lodine-125 Labeling of [Sarl, lle8]-Angiotensin Il

lodine-125 is a commonly used radionuclide for labeling peptides containing tyrosine residues,
such as [Sarl, lle8]-Angiotensin Il. The labeling can be achieved through direct electrophilic
substitution on the tyrosine ring or indirectly via conjugation with a pre-labeled prosthetic group.

Quantitative Data for 12°|-[Sarl, lle8]-Angiotensin Il Binding

. . Dissociation
TissuelCell Line Receptor Type(s) Reference
Constant (Kd)

Rabbit Iris + Ciliary

AT1/AT2 186 pM [1]
Body
Rabbit Choroid AT1/AT2 92 pM [1]
Rabbit Ciliary Process  AT1/AT2 152 pM [1]
Rabbit Retina AT1/AT2 50 pM [1]
Rabbit Cornea AT1/AT2 102 pM [1]
Ovine Tissues (pure

AT1 1.2nM [2]
AT1)
Ovine Tissues (pure

AT2 0.3 nM [2]

AT2)

Experimental Protocol: Direct lodination using the lodo-Gen® Method

This protocol describes the direct labeling of the Tyrosine at position 4 of [Sarl, lle8]-
Angiotensin Il with 125] using the lodo-Gen® reagent.[3]

Materials:

e [Sarl, lle8]-Angiotensin Il
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e lodo-Gen® (1,3,4,6-tetrachloro-3a,6a-diphenylglycoluril)

e Sodium lodide (Na23l)

e Phosphate Buffer (0.1 M, pH 7.4)

o Sephadex G-10 or equivalent size-exclusion chromatography column
e HPLC system for purification

Procedure:

e lodo-Gen® Tube Preparation: Prepare a reaction vessel by coating the bottom with lodo-
Gen®. Dissolve lodo-Gen® in a volatile organic solvent (e.g., chloroform or
dichloromethane) at a concentration of 1 mg/mL. Add a small volume (e.g., 100 pL) to a
glass tube and evaporate the solvent under a gentle stream of nitrogen. The tube can be
stored desiccated at -20°C.

o Reaction Mixture: To the lodo-Gen® coated tube, add the following in order:
o 100 pL of 0.1 M Phosphate Buffer (pH 7.4)
o 10 pg of [Sarl, lle8]-Angiotensin Il dissolved in a small volume of buffer.
o 18.5 MBq (0.5 mCi) of Na25|.

 Incubation: Allow the reaction to proceed at room temperature for 15 minutes with occasional
gentle agitation.[3]

e Quenching: Stop the reaction by transferring the reaction mixture to a new tube containing a
guenching solution, such as sodium metabisulfite or a saturated tyrosine solution.

o Purification:

o Size-Exclusion Chromatography: Separate the labeled peptide from unreacted 12°| by
passing the quenched reaction mixture through a pre-equilibrated Sephadex G-10 column.
Elute with an appropriate buffer (e.g., 0.1 M acetic acid containing 0.1% BSA). Collect
fractions and monitor for radioactivity. The labeled peptide will elute in the void volume.
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o Reverse-Phase HPLC: For higher purity, the fractions containing the radiolabeled peptide
can be further purified using a C18 reverse-phase HPLC column. Use a gradient of
acetonitrile in water (both containing 0.1% trifluoroacetic acid) to elute the labeled peptide.

e Quality Control: Assess the radiochemical purity of the final product using analytical HPLC
with a radiation detector. The specific activity can be determined by measuring the
radioactivity and the peptide concentration. A typical radiochemical yield for this method is
around 36%.[3]

Experimental Workflow: lodo-Gen® Labeling

Optional:
Further Purify
by RP-HPLC

Add Buffer,
[Sar1, lle8]-Angll,
and Nai2*|

Click to download full resolution via product page

Caption: Workflow for 12°|-labeling of [Sar1, lle8]-Angiotensin II.

Tritium Labeling of [Sarl, lle8]-Angiotensin Il

Tritium (3H) labeling of peptides often involves the catalytic dehalogenation of an iodinated
precursor with tritium gas. This method can produce high specific activity products.

Experimental Protocol: Tritiation via Catalytic Dehalogenation

This protocol is a general method for tritiating a tyrosine-containing peptide.[4]
Materials:

e Di-iodo-[Sarl, lle8]-Angiotensin Il (precursor)

o Palladium catalyst (e.g., 10% Pd on CaCO:s)

e Tritium (3H2) gas
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e Solvent (e.g., dimethylformamide)
e HPLC system for purification
Procedure:

e Precursor Synthesis: Synthesize the di-iodinated precursor of [Sarl, lle8]-Angiotensin Il by
reacting the peptide with an excess of iodine monochloride or another iodinating agent.
Purify the di-iodo peptide by HPLC.

o Catalytic Dehalogenation: In a specialized tritium labeling apparatus, dissolve the di-iodo-
[Sarl, lle8]-Angiotensin Il and the palladium catalyst in an appropriate solvent.

 Tritiation Reaction: Introduce tritium gas into the reaction vessel and stir the mixture at room
temperature. The reaction progress can be monitored by HPLC.

« Purification: After the reaction is complete, remove the catalyst by filtration. Purify the tritiated
peptide from unlabeled and partially labeled species by reverse-phase HPLC.

e Quality Control: Determine the radiochemical purity and specific activity of the final product.

Experimental Workflow: Tritium Labeling

Synthesize Di-iodo Combine Precursor Introduce 3Hz Gas Purify Tritiated Quality Control
[Sarl, lle8]-Angll and Catalyst in and Reazt Peptide by (Radiochemical Purity,
Precursor Solvent RP-HPLC Specific Activity)

Click to download full resolution via product page
Caption: Workflow for 3H-labeling of [Sarl, lle8]-Angiotensin II.

Stable Isotope Labeling Methods

Stable isotope labeling is a non-radioactive method for tagging peptides, which is particularly
useful for quantitative mass spectrometry-based applications, such as proteomics.
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Synthesis of Stable Isotope Labeled [Sarl, lle8]-
Angiotensin Il

Stable isotopes are typically incorporated during the synthesis of the peptide. This can be
achieved by using amino acids that are enriched with heavy isotopes (e.g., 13C, **N) in a solid-
phase peptide synthesis (SPPS) protocol. For example, to create a labeled internal standard
for mass spectrometry, one or more of the amino acids in the [Sarl, lle8]-Angiotensin Il
sequence can be replaced with its stable isotope-labeled counterpart (e.g., [*3Cs,>N1-Val]-
Angiotensin peptides).[5]

Experimental Protocol: Solid-Phase Peptide Synthesis with Labeled Amino Acids
This protocol provides a general outline for synthesizing a stable isotope-labeled peptide.

Materials:

Fmoc-protected amino acids

o Fmoc-protected stable isotope-labeled amino acid(s) (e.g., Fmoc-L-Valine-13Cs,15N1)

e Resin for SPPS (e.g., Wang resin)

o Coupling reagents (e.g., HBTU, HOBt)

» Deprotection reagent (e.g., piperidine in DMF)

o Cleavage cocktail (e.g., TFA-based)

» HPLC system for purification

Procedure:

e Resin Preparation: Start with a resin pre-loaded with the C-terminal amino acid (Valine).

o Peptide Assembly: Perform standard Fmoc-SPPS cycles. For each cycle:

o Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing
peptide chain using piperidine in DMF.
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o Coupling: Couple the next Fmoc-protected amino acid in the sequence using a coupling
reagent. When a labeled amino acid is required in the sequence, use the stable isotope-
labeled version.

o Cleavage: Once the full-length peptide is synthesized, cleave it from the resin and remove
the side-chain protecting groups using a cleavage cocktail.

 Purification: Purify the crude labeled peptide by reverse-phase HPLC.

o Characterization: Confirm the identity and purity of the final product by mass spectrometry
and analytical HPLC.

Experimental Workflow: Stable Isotope Labeling via SPPS

Perform Stepwise
Fmoc-SPPS Cycles
(using labeled AAs as needed)

. . Purify Labeled Characterize by
cifr&aiﬁiﬁemsiﬂf Kgid leeritne RP:gt;de Peptide by Mass Spectrometry
RP-HPLC and HPLC

Click to download full resolution via product page

Caption: Workflow for stable isotope labeling via solid-phase synthesis.

Angiotensin Il Sighaling Pathway

[Sarl, lle8]-Angiotensin Il acts on Angiotensin Il receptors to initiate intracellular signaling
cascades. The primary receptors are the AT1 and AT2 receptors, which are G-protein coupled
receptors (GPCRs). The AT1 receptor is responsible for most of the classical physiological
effects of Angiotensin I, including vasoconstriction, aldosterone release, and cell growth. The
signaling can be G-protein dependent or -arrestin dependent.[6][7] The [Sarl, lle4, lle8]-
Angiotensin Il analog has been shown to activate signaling pathways dependent on Src and
Gaq.[8]

Signaling Pathway Diagram
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Caption: Simplified Angiotensin Il AT1 receptor signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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